(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one
Overview
Description
CP-465022 maleate is a potent and selective noncompetitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound exhibits significant anticonvulsant activity and is primarily used in scientific research to investigate the role of AMPA receptors in various physiological and pathophysiological processes .
Biochemical Analysis
Biochemical Properties
CP-465022 (maleate) is known to inhibit AMPA receptor-mediated currents in rat cortical neurons . This inhibition is noncompetitive with agonist concentration . CP-465022 (maleate) is selective for AMPA over kainate and N-methyl-D-aspartate receptors .
Cellular Effects
In cellular studies, CP-465022 (maleate) has been shown to have inhibitory effects on Kainate-induced whole-cell currents in voltage-clamped rat hippocampal neurons . It has also been observed to inhibit peak NMDA currents in cultured rat cerebellar granule neurons .
Molecular Mechanism
The molecular mechanism of CP-465022 (maleate) involves its binding to an allosteric site on AMPA receptors, distinct from the glutamate recognition site . This binding results in the inhibition of AMPA receptor-mediated synaptic transmission .
Temporal Effects in Laboratory Settings
The effects of CP-465022 (maleate) have been studied over time in laboratory settings. It has been observed that CP-465022 (maleate) inhibits kainate-induced response in a relatively slow manner and depends on compound concentration .
Dosage Effects in Animal Models
In animal models, CP-465022 (maleate) has been shown to potently and efficaciously inhibit AMPA receptor-mediated hippocampal synaptic transmission and the induction of seizures . At comparable doses, it failed to prevent CA1 neuron loss after brief global ischemia or to reduce infarct volume after temporary middle cerebral artery occlusion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of CP-465022 maleate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: CP-465022 maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are commonly employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
CP-465022 maleate is widely used in scientific research due to its potent and selective inhibition of AMPA receptors. Its applications include:
Chemistry: Used as a tool to study the structure-activity relationship of AMPA receptor antagonists.
Biology: Helps in understanding the role of AMPA receptors in neuronal signaling and synaptic plasticity.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting AMPA receptors
Mechanism of Action
CP-465022 maleate exerts its effects by binding to the AMPA receptor at a site distinct from the agonist binding site. This noncompetitive inhibition prevents the receptor from being activated by glutamate, thereby reducing excitatory neurotransmission. The molecular targets include the AMPA receptor subunits, and the pathways involved are primarily related to synaptic transmission and plasticity .
Comparison with Similar Compounds
GYKI 52466: Another noncompetitive AMPA receptor antagonist with similar anticonvulsant properties.
Perampanel: A clinically approved AMPA receptor antagonist used for the treatment of epilepsy.
NBQX: A competitive antagonist of the AMPA receptor.
Comparison: CP-465022 maleate is unique due to its high selectivity and potency as a noncompetitive antagonist. Unlike competitive antagonists like NBQX, CP-465022 maleate does not compete with glutamate for binding, making it more effective in certain experimental settings. Compared to GYKI 52466 and Perampanel, CP-465022 maleate offers a different pharmacokinetic profile and binding characteristics, providing researchers with a valuable tool for studying AMPA receptor function .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLUWLRVXIHECY-KSUUAYPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClFN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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